1,5-Dimethyl-3H-pyridazino[4,5-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
1,5-dimethyl-3H-pyridazino[4,5-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-7-10-8-5-3-4-6-9(8)15(2)11(10)12(16)14-13-7/h3-6H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNVCGOKEPVGJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C2=C1C3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50520788 | |
| Record name | 1,5-Dimethyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50520788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73918-70-4 | |
| Record name | 1,5-Dimethyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50520788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1,5-Dimethyl-3H-pyridazino[4,5-b]indol-4(5H)-one involves several steps. One common method includes the mono and dialkylation of pyridazino[4,5-b]indole using alkylating agents such as amyl bromide, allyl bromide, benzyl bromide, and ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in acetone or potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) . The hydrazinolysis of mono and di-esters formed in this process yields the target hydrazides .
Chemical Reactions Analysis
1,5-Dimethyl-3H-pyridazino[4,5-b]indol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: Its unique properties make it useful in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-3H-pyridazino[4,5-b]indol-4(5H)-one involves the inhibition of the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell growth, proliferation, and survival. By inhibiting this pathway, the compound induces apoptosis (programmed cell death) in cancer cells. The up-regulation of pro-apoptotic genes and inhibition of anti-apoptotic genes further supports its anti-cancer activity .
Comparison with Similar Compounds
7,8-Dichloro-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one (Compound 16)
- Structure : Differs by dichloro substituents at positions 7 and 6.
- Synthesis : Prepared via hydrazine hydrate reflux with 1,4-dioxane, yielding a yellow solid (56% yield) .
- Biological Activity : Exhibits distinct spectroscopic properties (1H NMR: δ 12.96 ppm for N–H; MS: m/z 266 [M⁺]) but lacks reported antiviral or kinase activity .
ZFD-10 (Anti-ZIKV Derivative)
3-{[Benzyl(methyl)amino]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
- Structure: Includes benzyl(methyl)amino and methoxy groups, enhancing solubility and kinase binding .
- Application : Investigated as a DYRK1A inhibitor with improved pharmacokinetic profiles compared to the parent compound .
Heterocyclic Analogues Beyond Pyridazinoindoles
Imidazo[4,5-b]pyridines
Triazino- and Pyridazino-indoles
- Structure : Incorporates triazine or pyridazine rings with varied substituents (e.g., morpholine in compound 41) .
- Activity : Substituted morpholine derivatives exhibit moderate cytotoxicity (IC₅₀ = 10–50 μM in cancer cell lines) .
Comparative Data Tables
Key Research Findings and Insights
Substituent Impact: Chlorination (e.g., 7,8-dichloro derivatives) enhances electrophilicity but may reduce solubility, whereas morpholine or benzylamino groups improve bioavailability .
Heterocycle Choice: Pyridazinoindoles show superior kinase inhibition, while imidazo analogues excel in antimicrobial applications due to electronic and steric differences .
Synthetic Efficiency: Nano-ZrO₂ catalysis in imidazo synthesis achieves higher yields (65–75%) compared to pyridazinoindolone routes (38–56%) .
Biological Activity
1,5-Dimethyl-3H-pyridazino[4,5-b]indol-4(5H)-one is a heterocyclic compound that belongs to the class of pyridazinoindoles. This compound is notable for its fused pyridazine and indole structure, which contributes to its diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C12H10N4O, and it has been the subject of various studies focusing on its pharmacological properties.
The compound exhibits unique chemical reactivity primarily involving nucleophilic substitutions and electrophilic aromatic substitutions. It can undergo alkylation reactions at nitrogen atoms or carbon positions, leading to the formation of substituted derivatives. For example, it can react with alkylating agents like benzyl chloride or methyl iodide in the presence of bases such as potassium carbonate.
Anticancer Properties
This compound has demonstrated significant anticancer activity. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by targeting key signaling pathways such as:
- Phosphatidylinositol 3-kinase (PI3K)
- Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)
For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutics like 5-fluorouracil .
Other Pharmacological Activities
In addition to its anticancer properties, this compound exhibits other pharmacological activities:
- Antimicrobial Activity : Some derivatives show promising antimicrobial effects.
- Inhibition of HIV-1 Reverse Transcriptase : The compound has been noted for its ability to inhibit this enzyme.
- Cardiovascular Effects : It has been reported to modulate cardiovascular functions, including thromboxane synthetase inhibition.
The mechanism of action for this compound involves interaction with various biological targets. Interaction studies have highlighted its binding affinity with several proteins involved in cell signaling pathways critical for cancer progression. This multifaceted mechanism suggests potential for optimizing therapeutic efficacy through structural modifications.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. A comparison table is provided below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Methyl-1-phenyl-3H-pyridazino[4,5-b]indol-4-one | C14H12N4O | Exhibits strong anti-cancer activity against various cell lines; phenyl substituent enhances activity. |
| 2-Methyl-2H-pyridazino[4,5-b]indole | C11H10N4 | Known for antimicrobial properties but less potent in cancer studies compared to its dimethyl counterpart. |
| 6-Methoxy-1-methylpyridazino[4,5-b]indole | C13H12N4O | Contains a methoxy group influencing solubility and bioavailability; shows promise in neuroprotective studies. |
This comparison illustrates how variations in substituents influence biological activity and therapeutic potential while maintaining the core pyridazinoindole structure that defines this class of compounds.
Case Studies
Recent research has focused on the synthesis and biological evaluation of new derivatives based on the pyridazinoindole scaffold. For example:
Q & A
Basic: What are the standard synthetic routes for 1,5-dimethyl-3H-pyridazino[4,5-b]indol-4(5H)-one?
Answer:
The compound is typically synthesized via hydrazinolysis of substituted indole precursors. For example, refluxing 3-formylindole-2-carboxylate derivatives with hydrazine hydrate in ethanol yields pyridazinoindole scaffolds. Microwave irradiation can reduce reaction time from hours to minutes while improving yields (e.g., 80% yield in 3 minutes under microwave vs. 6 hours conventionally) . Key steps include cyclocondensation and subsequent alkylation or benzylation at the 1- and 5-positions using methylating agents. Recrystallization from ethanol is commonly employed for purification .
Basic: How can NMR spectroscopy validate the structure of pyridazino[4,5-b]indole derivatives?
Answer:
1H NMR is critical for confirming substitution patterns. For example:
- Methyl groups : Singlets at δ 2.4–3.0 ppm for N-methyl protons.
- Aromatic protons : Multiplets in δ 7.1–8.5 ppm for indole and pyridazine rings.
- Coupling constants : J = 8–10 Hz for vicinal protons in the pyridazine ring.
13C NMR identifies carbonyl carbons (δ 160–170 ppm) and quaternary carbons. CHN elemental analysis further validates stoichiometry (e.g., C: 65–70%, H: 4–6%, N: 15–20%) .
Advanced: How does microwave irradiation improve pyridazinoindole synthesis?
Answer:
Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. For example, hydrazinolysis of 3-formylindole-2-carboxylates under microwave conditions (80°C, 3 minutes) achieves >80% yield vs. 35–51% via traditional reflux (6 hours). This method minimizes side reactions (e.g., hydrolysis of esters) and reduces energy consumption. Optimization parameters include power (300–600 W), solvent (ethanol/water mixtures), and stoichiometric ratios of hydrazine hydrate .
Advanced: What mechanistic insights support the antiviral activity of pyridazino[4,5-b]indole derivatives?
Answer:
Derivatives like ZFD-10 inhibit Zika virus (ZIKV) by targeting NS5 RNA-dependent RNA polymerase (RdRp). Competitive inhibition assays show IC50 values <1 µM, with binding confirmed via molecular docking to the RdRp active site (e.g., interactions with Asp665 and Ser710 residues). In vitro studies using Vero cells demonstrate reduced viral replication (EC50 = 1.03 µM) without cytotoxicity (CC50 = 16.91 µM) .
Advanced: How can structure-activity relationships (SAR) guide optimization of pyridazinoindoles?
Answer:
- Position 1 : Methyl groups enhance metabolic stability (t1/2 > 4 hours in liver microsomes).
- Position 5 : Benzyl/allyl substituents increase lipophilicity (logP > 3.5), improving blood-brain barrier penetration.
- Core modifications : Electron-withdrawing groups (e.g., nitro) at position 8 boost RdRp inhibition by 10-fold .
Advanced: What computational methods predict pyridazinoindole bioactivity?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like RdRp or PI3K.
- QSAR models : Use descriptors like polar surface area (<90 Ų for oral bioavailability) and H-bond acceptors (<8) .
Advanced: How to address low yields in pyridazinoindole synthesis?
Answer:
Yields vary due to:
- Side reactions : Competing hydrolysis of esters (mitigated by anhydrous conditions).
- Steric hindrance : Bulky substituents reduce cyclization efficiency (use microwave or high-boiling solvents like ethylene glycol).
- Purification : Column chromatography (silica gel, hexane/EtOAc) resolves byproducts like 2,5-disubstituted isomers .
Advanced: What experimental evidence supports tautomeric equilibria in pyridazinoindoles?
Answer:
1H NMR and X-ray crystallography reveal tautomerism between 2,5-dihydro-1H and 3,5-dihydro-4H forms. For example, 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one shows a carbonyl peak at δ 168 ppm in DMSO-d6, shifting to δ 165 ppm in CDCl3 due to solvent-dependent tautomerization .
Basic: What purification techniques are optimal for pyridazinoindoles?
Answer:
- Recrystallization : Ethanol or methanol for high-purity crystals (melting points: 230–240°C).
- Flash chromatography : For polar derivatives, use CH2Cl2/MeOH (95:5) gradients.
- HPLC : C18 columns with acetonitrile/water (0.1% TFA) for chiral separations .
Advanced: How to design enzyme inhibition assays for pyridazinoindoles?
Answer:
- RdRp inhibition : Fluorescence-based assays with RNA templates (e.g., poly(rU)/oligo(dT)20). Measure IC50 using a 5% SDS quench.
- PI3K inhibition : Competitive ELISA with ATPγS, quantifying phosphate release via malachite green .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
